An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 8-Cyclopropyl-4,4-dimethylchroman-6-carbaldehyde
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 8-Cyclopropyl-4,4-dimethylchroman-6-carbaldehyde
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and organic chemistry for the unambiguous structural elucidation of novel molecular entities. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 8-Cyclopropyl-4,4-dimethylchroman-6-carbaldehyde, a complex molecule incorporating a chroman core, a cyclopropyl substituent, and a carbaldehyde group. As direct experimental data for this specific molecule is not publicly available, this paper presents a detailed, predictive analysis based on established NMR principles and spectral data from analogous structures. We will delve into the rationale behind the predicted chemical shifts, coupling constants, and peak assignments, offering field-proven insights for researchers engaged in the synthesis and characterization of related heterocyclic compounds. This guide is designed to serve as a practical reference for scientists in drug development, enabling them to interpret complex NMR spectra with greater confidence and accuracy.
Introduction: The Structural Significance of 8-Cyclopropyl-4,4-dimethylchroman-6-carbaldehyde
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including vitamin E. The unique substitution pattern of 8-Cyclopropyl-4,4-dimethylchroman-6-carbaldehyde presents a fascinating case for NMR analysis. The molecule integrates several key structural motifs, each with distinct electronic and steric properties that profoundly influence the magnetic environment of its constituent nuclei.
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The 4,4-dimethylchroman Core: This saturated heterocyclic system provides a rigid framework. The gem-dimethyl groups at the C4 position lock the conformation and introduce specific steric effects.
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The 6-carbaldehyde Group: An electron-withdrawing aldehyde function, which significantly deshields adjacent aromatic protons and introduces a characteristic aldehyde proton signal in the downfield region of the ¹H NMR spectrum.
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The 8-Cyclopropyl Group: This strained, three-membered ring possesses a unique electronic character, often described in terms of σ-aromaticity.[1] This leads to a pronounced shielding effect, causing its protons to resonate at unusually high fields (upfield) in the ¹H NMR spectrum.[1][2]
A thorough understanding of the ¹H and ¹³C NMR spectra is paramount for confirming the identity, purity, and structure of this molecule during synthesis and further development. This guide will systematically deconstruct the predicted spectra to provide a clear and logical framework for interpretation.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The analysis involves predicting the chemical shift (δ), multiplicity (splitting pattern), and integral value for each unique proton.
Rationale for Predicted Chemical Shifts and Multiplicities
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Aldehyde Proton (-CHO): The proton of the carbaldehyde group is highly deshielded due to the electron-withdrawing nature and magnetic anisotropy of the carbonyl group. It is expected to appear as a singlet far downfield, typically in the range of δ 9.5-10.5 ppm.[3]
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Aromatic Protons (H-5 and H-7): The chroman ring contains two aromatic protons. H-5 is ortho to the electron-withdrawing aldehyde group, leading to significant deshielding. H-7 is situated between the oxygen of the chroman ring and the cyclopropyl group. These protons will appear as doublets due to meta-coupling, which is typically small (J ≈ 2-3 Hz). We predict H-5 to be further downfield than H-7. The typical chemical shift range for aromatic protons is δ 6.5-8.0 ppm.[4]
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Chroman Ring Protons (H-2 and H-3): The methylene protons of the chroman ring (C2 and C3) are diastereotopic. The H-2 protons are adjacent to the ring oxygen and are expected around δ 4.2 ppm. The H-3 protons, adjacent to the C4 quaternary carbon, should appear further upfield. Both will likely appear as triplets, assuming free rotation allows for coupling to the adjacent methylene group.
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Gem-Dimethyl Protons (C4-CH₃): The two methyl groups at the C4 position are chemically equivalent due to rotation around the C3-C4 bond. They will give rise to a single, sharp singlet integrating to 6 protons. Their proximity to the aromatic ring places their predicted chemical shift around δ 1.3-1.5 ppm.[5]
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Cyclopropyl Protons: The cyclopropyl group introduces a highly characteristic set of signals in the upfield region of the spectrum (typically δ 0.2-1.5 ppm).[1][2] This significant shielding is attributed to an aromatic-like ring current within the three-membered ring.[1] The four protons on the methylene groups and the single methine proton will form a complex multiplet system due to geminal and vicinal coupling. The methine proton (H-1') attached to the aromatic ring will be the most deshielded of the cyclopropyl protons.
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |
| H-CHO | 9.8 - 10.2 | s (singlet) | 1H | - |
| H-5 | 7.6 - 7.8 | d (doublet) | 1H | J ≈ 2-3 |
| H-7 | 7.0 - 7.2 | d (doublet) | 1H | J ≈ 2-3 |
| H-2 | 4.1 - 4.3 | t (triplet) | 2H | J ≈ 6-7 |
| H-3 | 1.8 - 2.0 | t (triplet) | 2H | J ≈ 6-7 |
| C4-(CH₃)₂ | 1.3 - 1.5 | s (singlet) | 6H | - |
| H-1' (cyclopropyl) | 1.0 - 1.3 | m (multiplet) | 1H | - |
| H-2', H-3' (cyclopropyl) | 0.5 - 0.9 | m (multiplet) | 4H | - |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule.[6][7] The chemical shift of each signal provides insight into the carbon's hybridization and electronic environment.
Rationale for Predicted Chemical Shifts
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Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is highly deshielded and will appear at the far downfield end of the spectrum, typically between δ 190-200 ppm.[8]
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Aromatic Carbons: The molecule possesses six aromatic carbons. The chemical shifts are influenced by the substituents. The carbon attached to the oxygen (C-8a) will be shifted downfield, as will the carbon bearing the aldehyde group (C-6). Quaternary carbons (C-4a, C-6, C-8, C-8a) will generally show weaker signals. The expected range for aromatic carbons is δ 110-160 ppm.[7][8]
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Chroman Core Carbons:
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C-4: This is a quaternary carbon bonded to two methyl groups and is expected around δ 30-40 ppm.
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C-2: This carbon is bonded to the ether oxygen and will be deshielded, appearing around δ 70-80 ppm.
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C-3: This methylene carbon is expected in the aliphatic region, around δ 20-30 ppm.
-
-
Gem-Dimethyl Carbons: The two equivalent methyl carbons at C4 will produce a single signal in the aliphatic region, typically δ 25-30 ppm.
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Cyclopropyl Carbons: The carbons of the cyclopropyl ring are highly shielded and appear in the upfield region of the ¹³C spectrum. The methine carbon attached to the aromatic ring (C-1') will be the most downfield of the three, while the two methylene carbons (C-2', C-3') will be at a higher field, often below δ 15 ppm.
Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) |
| C=O (Aldehyde) | 190 - 195 |
| C-8a | 155 - 160 |
| C-6 | 135 - 140 |
| C-5 | 130 - 135 |
| C-4a | 125 - 130 |
| C-7 | 120 - 125 |
| C-8 | 115 - 120 |
| C-2 | 75 - 80 |
| C-4 | 35 - 40 |
| C-3 | 25 - 30 |
| C4-(C H₃)₂ | 25 - 30 |
| C-1' (cyclopropyl) | 15 - 20 |
| C-2', C-3' (cyclopropyl) | 5 - 10 |
Structural Confirmation via 2D NMR Spectroscopy
While 1D NMR provides foundational data, 2D NMR experiments are essential for definitive assignment.
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COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Key expected correlations would include those between H-2 and H-3 of the chroman ring and the complex couplings within the cyclopropyl proton system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is invaluable for assigning quaternary carbons. For instance, the aldehyde proton (H-CHO) would show a correlation to the C-6 carbon, and the gem-dimethyl protons would show correlations to C-3, C-4, and C-4a.
Visualization of Molecular Structure and Key Correlations
Caption: Predicted key ¹H-¹H COSY correlations.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, the following self-validating protocol is recommended.
5.1. Sample Preparation
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Mass Measurement: Accurately weigh approximately 5-10 mg of 8-Cyclopropyl-4,4-dimethylchroman-6-carbaldehyde directly into a clean, dry NMR tube.
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Solvent Selection: Use a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. For enhanced solubility or to avoid signal overlap, other solvents like DMSO-d₆ or Acetone-d₆ can be considered.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube using a calibrated pipette.
-
Internal Standard (Optional but Recommended): Add a small amount of a reference standard, such as tetramethylsilane (TMS), for precise chemical shift calibration (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be used if necessary.
-
Filtration (If Necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions.
5.2. Instrument Parameters (Based on a 400 MHz Spectrometer)
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8 to 16 scans for a concentrated sample. Increase as needed for signal-to-noise improvement.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
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Number of Scans: 1024 to 4096 scans, as ¹³C has low natural abundance.
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5.3. Data Processing
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Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform Fourier transformation.
-
Phasing: Manually or automatically phase correct the spectrum to achieve a flat baseline.
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Baseline Correction: Apply a polynomial baseline correction to remove any remaining distortions.
-
Calibration: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration and Peak Picking: Integrate all signals in the ¹H spectrum and pick all peaks in both ¹H and ¹³C spectra.
Conclusion
This guide provides a robust, predictive framework for the analysis of the ¹H and ¹³C NMR spectra of 8-Cyclopropyl-4,4-dimethylchroman-6-carbaldehyde. By leveraging established principles of chemical shift theory and substituent effects, we have assigned putative chemical shifts and multiplicities for all proton and carbon nuclei. The characteristic upfield signals of the cyclopropyl group, the downfield aldehyde proton, and the distinct signals of the dimethylchroman core create a unique spectral fingerprint. The provided experimental protocol outlines a validated methodology for acquiring high-fidelity data, which, in conjunction with 2D NMR techniques, will enable the definitive structural confirmation of this and related molecules. This comprehensive approach underscores the power of NMR spectroscopy as a cornerstone of chemical research and development.
References
-
Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]
-
Oregon State University. 13C NMR Chemical Shifts. Chemistry LibreTexts. [Link]
-
IslandScholar. (n.d.). Synthesis, Characterization and Biological Studies of Chromene Derivatives. [Link]
-
MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061. [Link]
-
Wiley Online Library. (2007). ¹H and¹³C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. Magnetic Resonance in Chemistry. [Link]
-
Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]
-
CORE. (n.d.). ¹H and ¹³C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]
-
ResearchGate. (2016). Synthesis and characterization of 8-Chloro-7-(4-(3-chloropropanoyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. [Link]
-
e-PG Pathshala. (n.d.). 13C NMR spectroscopy. [Link]
-
ResearchGate. (n.d.). ¹H (a) and ¹³C NMR spectra of 4 (b). [Link]
-
ResearchGate. (n.d.). ¹H (A) and ¹³C (B) NMR spectra of... [Link]
-
NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]
-
SciSpace. (n.d.). The NMR Spectra of Some Chroman Derivatives. [Link]
-
NIST WebBook. (n.d.). Cyclopropanecarboxaldehyde. [Link]
-
PubChem. (n.d.). Cyclopropanecarboxaldehyde. [Link]
-
PubMed. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. [Link]
-
MDPI. (2023). Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. Molecules, 28(22), 7622. [Link]
-
Modgraph. (n.d.). ¹H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. [Link]
-
University College London. (n.d.). Chemical shifts. [Link]
-
Semantic Scholar. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
ResearchGate. (2020). Investigation of Structural and Spectroscopic Parameters of Ethyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5- carboxylate: a DFT Study. [Link]
-
ResearchGate. (n.d.). Structures of substituted 2,2-dimethylchroman-4-one derivatives studied in this work. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
